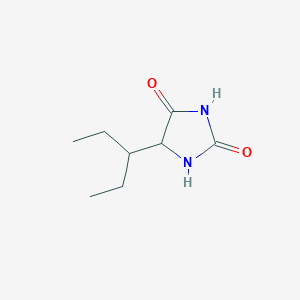

5-Acetoxymethyl-2-furancarboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of furan derivatives, such as 5-acetoxymethyl-2-furancarboxylic acid, often involves the oxidation of 5-hydroxymethylfurfural (HMF) or its derivatives. A study by Dijkman et al. (2014) highlights an enzyme-catalyzed oxidation process for converting HMF into furan-2,5-dicarboxylic acid (FDCA), a closely related compound, showcasing the potential for biocatalytic synthesis routes. Mehner et al. (2007) described the synthesis of 5-acetoxymethyl and 5-hydroxymethyl-2-vinylfuran through routes starting from 2-methylfuran and furfuryl acetate, indicating methodologies that could be adapted for 5-acetoxymethyl-2-furancarboxylic acid synthesis (Dijkman, Groothuis, & Fraaije, 2014); (Mehner, Montero, Martínez, & Spange, 2007).

Molecular Structure Analysis

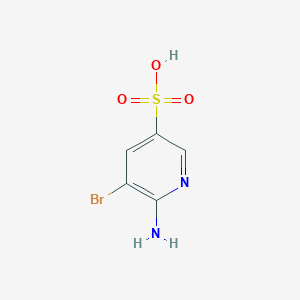

The molecular structure of furan derivatives like 5-acetoxymethyl-2-furancarboxylic acid is characterized by the furan ring, a five-membered aromatic ring with oxygen. The acetoxymethyl and carboxylic acid functional groups attached to this ring influence its reactivity and physical properties. Mao and Zavalij (2018) discuss the structural aspects of furan-2,5-dicarboxylic acid solvates, providing insights into how different functional groups and solvents can affect the crystal structure of such compounds (Mao & Zavalij, 2018).

Chemical Reactions and Properties

Furan derivatives participate in various chemical reactions, especially those involving their functional groups. For instance, the acetoxymethyl group in 5-acetoxymethyl-2-furancarboxylic acid can undergo hydrolysis, while the furan ring can partake in electrophilic aromatic substitution reactions. Studies on similar compounds, such as the synthesis and reactivity of methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives, provide valuable information on the chemical behavior of these molecules (Phutdhawong, Inpang, Taechowisan, & Phutdhawong, 2019).

Physical Properties Analysis

The physical properties of 5-acetoxymethyl-2-furancarboxylic acid, such as solubility, melting point, and thermal stability, are influenced by its molecular structure. While specific studies on this compound are limited, research on related furan derivatives offers insights into how structural variations affect these properties. For example, the work by Kim et al. (2018) on the aerobic oxidation of 5-(hydroxymethyl)furfural cyclic acetal and its implications for thermal stability and solubility provides relevant context (Kim, Su, Fukuoka, Hensen, & Nakajima, 2018).

Chemical Properties Analysis

The chemical properties of 5-acetoxymethyl-2-furancarboxylic acid, including reactivity towards nucleophiles and electrophiles, are critical for its application in synthesis and material science. The acetoxymethyl group is a versatile functional group that can be transformed into various other groups, enhancing the molecule's utility in organic synthesis. The chemical reactivity and potential applications of furan derivatives in material science are well illustrated in the work by Gupta et al. (2011), discussing the oxidation of 5-hydroxymethylfurfural into 2,5-furandicarboxylic acid under mild conditions (Gupta, Nishimura, Takagaki, & Ebitani, 2011).

Applications De Recherche Scientifique

Biorenewables Production : The aerobic oxidation of 5-(hydroxymethyl)furfural acetal with a CeO2-supported Au catalyst and Na2 CO3 in water effectively produces furan 2,5-dicarboxylic acid without humin formation. This advances the production of biorenewables (Kim et al., 2018).

Medicinal Applications : 5-(Tetradecyloxy)-2-furancarboxylic acid has been shown to effectively lower blood lipids and inhibit fatty acid synthesis without significant changes in liver weight or fat content, making it a promising new class of hypolipidemic agent (Parker et al., 1977).

Synthetic Chemistry : Various studies have developed methods for the controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural, achieving high yields and implementing internal recycling of H2O2 (Jia et al., 2019).

Catalysis and Oxidation Processes : Research has been conducted on gold-catalyzed aerobic oxidation of 5-hydroxymethylfurfural in water at ambient temperature, leading to the production of 2,5-furandicarboxylic acid, with selectivity depending on added base and oxygen pressure (Gorbanev et al., 2009).

Antibacterial and Antioxidant Activities : New furan derivatives have been identified with potent antibacterial activity and moderate antioxidant activity, particularly against Staphylococcus aureus (Ma et al., 2016).

Biocatalytic Pathways : Biocatalytic pathways offer higher selectivity, gentler conditions, lower investment, and environmental friendliness for the transformation of biomass-derived 5-hydroxymethylfurfural into high-value derivatives (Hu et al., 2018).

Orientations Futures

The future directions for the use of 5-Acetoxymethyl-2-furancarboxylic acid lie in its potential as an intermediate in the sustainable synthesis of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF) . This process is simple to operate, eliminates the use of extra acid or self-made catalysts and expensive solvents, and has the potential for continuous preparation from carbohydrates to FDCA .

Propriétés

IUPAC Name |

5-(acetyloxymethyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c1-5(9)12-4-6-2-3-7(13-6)8(10)11/h2-3H,4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHIMKWMEKVUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC=C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438167 | |

| Record name | acetyl Sumiki's acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetoxymethyl-2-furancarboxylic acid | |

CAS RN |

90345-66-7 | |

| Record name | acetyl Sumiki's acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16977.png)

![(6-{2-[3-(4-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16978.png)

![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide](/img/structure/B16979.png)

![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide](/img/structure/B16980.png)

![2-Butenoic acid, 4-[(2-carboxyethyl)amino]-4-oxo-, (2Z)-](/img/structure/B17008.png)